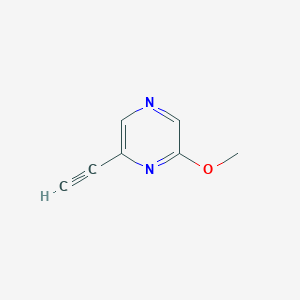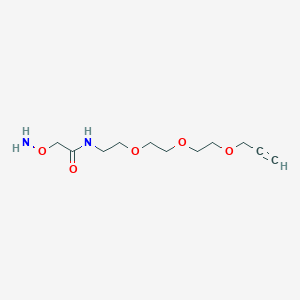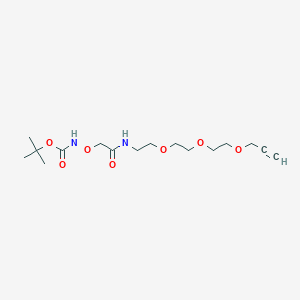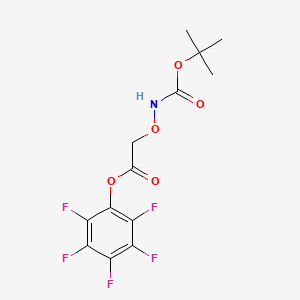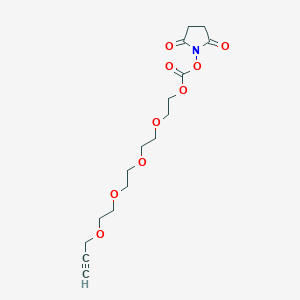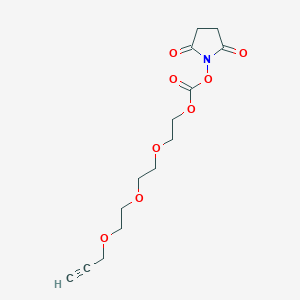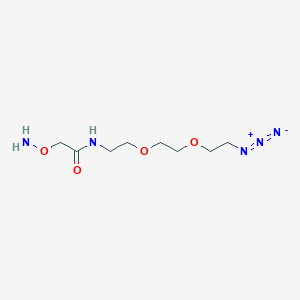
Aminooxyacetamide-PEG2-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminooxyacetamide-PEG2-azide is a versatile compound widely used in various fields of scientific research and industry. It is a polyethylene glycol (PEG) derivative that contains an aminooxy group, an acetamide linker, and an azide functional group. This compound is particularly valuable due to its ability to undergo click chemistry reactions, making it a useful tool in bioconjugation, drug delivery, and material science applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aminooxyacetamide-PEG2-azide typically involves the following steps:
PEGylation: The process begins with the PEGylation of aminooxyacetamide, where polyethylene glycol is attached to the aminooxyacetamide molecule.
Azidation: The PEGylated aminooxyacetamide is then reacted with sodium azide to introduce the azide functional group.
The reaction conditions for these steps generally involve mild temperatures and neutral pH to ensure the stability of the functional groups. The reactions are often carried out in organic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely and ensure consistent product quality.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Aminooxyacetamide-PEG2-azide undergoes several types of chemical reactions, including:
Click Chemistry: The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable triazole linkages.
Oxime Formation: The aminooxy group reacts with aldehydes and ketones to form oxime linkages, which can be cleaved under acidic conditions.
Common Reagents and Conditions
CuAAC Reactions: Common reagents include copper sulfate and sodium ascorbate, with the reaction typically carried out in aqueous or organic solvents at room temperature.
Oxime Formation: Reagents include aldehydes or ketones, with the reaction conducted in aqueous or organic solvents at neutral pH.
Major Products Formed
Triazoles: Formed from CuAAC reactions.
Oximes: Formed from the reaction with aldehydes or ketones.
Scientific Research Applications
Aminooxyacetamide-PEG2-azide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials, including hydrogels and nanomaterials.
Mechanism of Action
The mechanism of action of Aminooxyacetamide-PEG2-azide involves its functional groups:
Azide Group: Participates in click chemistry reactions to form stable triazole linkages.
Aminooxy Group: Reacts with aldehydes and ketones to form oxime linkages, which can be cleaved under acidic conditions.
These reactions enable the compound to act as a versatile linker in various applications, facilitating the attachment of different molecules and enhancing their properties.
Comparison with Similar Compounds
Aminooxyacetamide-PEG2-azide can be compared with other similar compounds, such as:
Aminooxy-PEG2-alkyne: Contains an alkyne group instead of an azide group, used in similar click chemistry reactions.
Aminooxy-PEG2-biotin: Contains a biotin group, used for bioconjugation with avidin or streptavidin.
Aminooxy-PEG2-maleimide: Contains a maleimide group, used for conjugation with thiol-containing molecules.
The uniqueness of this compound lies in its combination of aminooxy and azide functional groups, allowing it to participate in both oxime formation and click chemistry reactions, making it a highly versatile compound in various applications.
Properties
IUPAC Name |
2-aminooxy-N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5O4/c9-13-12-2-4-16-6-5-15-3-1-11-8(14)7-17-10/h1-7,10H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUATKTXKLKZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN=[N+]=[N-])NC(=O)CON |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-6-[2-(cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-4-piperidin-4-yl-1H-pyridine-3-carbonitrile;hydrochloride](/img/structure/B8114600.png)

![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9S,10R,12R,13R,14R,17R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B8114613.png)
![9-Prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B8114621.png)
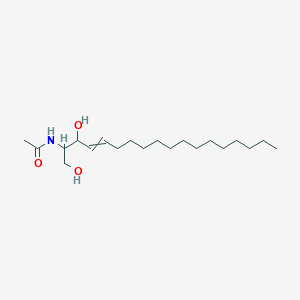
![N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B8114643.png)
![5-[2-[1-(5-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;hydrate](/img/structure/B8114649.png)
